molecular formula C15H16BrNO2 B14454305 1-Benzyl-3-ethoxycarbonylpyridinium bromide CAS No. 72551-50-9

1-Benzyl-3-ethoxycarbonylpyridinium bromide

Cat. No.: B14454305
CAS No.: 72551-50-9
M. Wt: 322.20 g/mol
InChI Key: QLLUUMPWSMZAKX-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of 1-Benzyl-3-ethoxycarbonylpyridinium bromide typically involves the reaction of pyridine derivatives with benzyl bromide and ethyl chloroformate. One common method includes the reductive alkylation of pyridinium salts. For instance, the reaction of 1-methyl-, 1-benzyl-, and 1-benzoyl-4-ethoxycarbonylpyridinium salts with zinc and benzyl bromide produces regioselectively the 4,4-disubstituted 1,4-dihydropyridines . The reaction conditions often involve catalytic hydrogenation to yield the desired product .

Chemical Reactions Analysis

1-Benzyl-3-ethoxycarbonylpyridinium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc, benzyl bromide, and catalytic hydrogenation agents. The major products formed from these reactions are various substituted pyridines and piperidines .

Scientific Research Applications

1-Benzyl-3-ethoxycarbonylpyridinium bromide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-Benzyl-3-ethoxycarbonylpyridinium bromide is not well-documented. as a pyridinium salt, it likely interacts with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence various biochemical pathways, although specific pathways and targets remain to be elucidated .

Comparison with Similar Compounds

1-Benzyl-3-ethoxycarbonylpyridinium bromide can be compared with other pyridinium salts such as:

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications.

Properties

CAS No.

72551-50-9

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

ethyl 1-benzylpyridin-1-ium-3-carboxylate;bromide

InChI

InChI=1S/C15H16NO2.BrH/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,2,11H2,1H3;1H/q+1;/p-1

InChI Key

QLLUUMPWSMZAKX-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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